molecular formula C20H23N3O4S2 B2491292 Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877653-80-0

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B2491292
CAS No.: 877653-80-0
M. Wt: 433.54
InChI Key: VQTGKWZZOPTALZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Reactivity

  • Ultrasonic-Assisted Synthesis : Ultrasonic-assisted synthesis has been employed for the efficient preparation of dihydropyrimidinone derivatives, which are key intermediates in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This method offers excellent yields in short reaction times at room temperature, which may be relevant for the synthesis of compounds similar to Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate (Darehkordi & Ghazi, 2015).

  • Anti-HIV Activity : Derivatives of pyrimidin-4(3H)-one, with structural similarities to the compound , have shown virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1), suggesting potential research applications in the development of antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

  • Antitumor Activity : Synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives have indicated potent anticancer activity against various human cancer cell lines, highlighting the potential of similar compounds in oncological research (Hafez & El-Gazzar, 2017).

  • Reactivity and Derivative Formation : Research into the reactivity of 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones with various reagents has provided insights into the synthesis of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments. Such studies contribute to the broader understanding of how derivatives of complex molecules like this compound can be synthesized and modified (Kostenko et al., 2007).

Properties

IUPAC Name

ethyl 2-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-27-17(25)10-21-16(24)11-29-20-22-15-5-6-28-18(15)19(26)23(20)14-8-12(2)7-13(3)9-14/h7-9H,4-6,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTGKWZZOPTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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